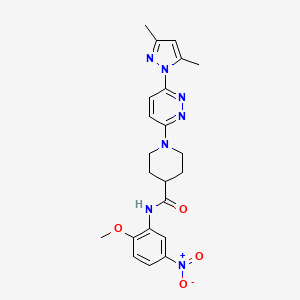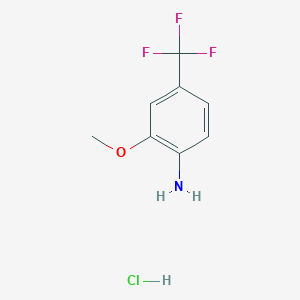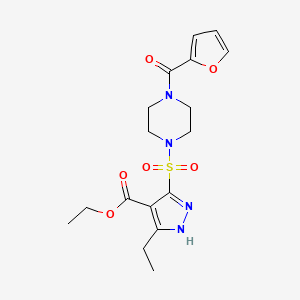![molecular formula C21H27N3O3 B2625215 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide CAS No. 1788533-33-4](/img/structure/B2625215.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrano[4,3-c]pyrazole core, followed by the attachment of the cyclopentyl and 3-methoxyphenylacetamide groups. The exact synthetic route would depend on the available starting materials and the desired conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyran and pyrazole rings, along with the attached cyclopentyl and 3-methoxyphenylacetamide groups. The exact structure would need to be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the pyrano[4,3-c]pyrazole core, as well as the attached groups. The pyrazole ring is known to participate in various chemical reactions, including cycloadditions and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research has demonstrated the synthesis and characterization of novel coordination complexes derived from pyrazole-acetamide derivatives, showcasing significant antioxidant activity. These complexes involve Co(II) and Cu(II) ions coordinated with pyrazole and acetamide groups, forming structures with potential implications in developing antioxidant agents. The study highlights the effect of hydrogen bonding in the self-assembly process of these complexes, suggesting a methodological approach that could be applicable to structurally related compounds like "N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(3-methoxyphenyl)acetamide" for exploring their antioxidant capacities or molecular assembly behaviors (Chkirate et al., 2019).
Anticancer and Antiviral Activities
Another study focuses on the synthesis of 2-pyrazoline-substituted 4-thiazolidinones, starting from pyrazolines, and evaluating their in vitro anticancer and antiviral activities. Some compounds in this category have shown selective inhibition of leukemia cell lines and high activity against specific virus strains. This suggests potential therapeutic applications for structurally similar compounds in anticancer and antiviral treatments, indicating a research direction that could be explored for the specified compound (Havrylyuk et al., 2013).
Anti-Microbial Activities
The development of novel thiazole derivatives incorporating the pyrazole moiety and evaluating their anti-bacterial and anti-fungal activities represent another relevant application. This study underscores the potential of such compounds in combating microbial infections, suggesting that "this compound" could similarly be investigated for antimicrobial properties, given its structural analogies (Saravanan et al., 2010).
Neuroprotective Effects
Investigations into novel pyrano[3,2-c]chromene derivatives for their neuroprotective effects against oxidative stress and cholinesterase inhibitory activity highlight another area of scientific application. Compounds showing high acetylcholinesterase inhibitory activity and significant neuroprotective effects suggest potential for treating neurodegenerative disorders. This indicates a research pathway for evaluating the neuroprotective potential of structurally similar compounds (Sameem et al., 2017).
Safety and Hazards
将来の方向性
The future research directions for this compound could include further studies of its synthesis, properties, and potential biological activities. It could also be interesting to explore the effects of modifying the structure of the compound, such as by changing the attached groups or the size of the rings .
特性
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-17-8-4-5-15(11-17)12-21(25)22-13-19-18-14-27-10-9-20(18)24(23-19)16-6-2-3-7-16/h4-5,8,11,16H,2-3,6-7,9-10,12-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INPSRYOJOLIYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2=NN(C3=C2COCC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2625132.png)




![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2625138.png)

![2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-cyclohexylacetamide](/img/structure/B2625140.png)
![3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2625142.png)
![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)


![4-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxybutanoic acid](/img/structure/B2625151.png)
![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)